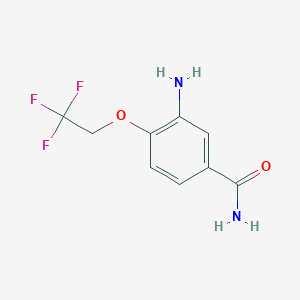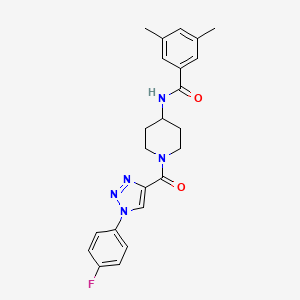![molecular formula C22H23N5O3 B2550883 N-(3-{[7-méthyl-3-(morpholine-4-carbonyl)-1,8-naphtyridin-4-yl]amino}phényl)acétamide CAS No. 1251676-30-8](/img/structure/B2550883.png)
N-(3-{[7-méthyl-3-(morpholine-4-carbonyl)-1,8-naphtyridin-4-yl]amino}phényl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-{[7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Applications De Recherche Scientifique
N-(3-{[7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: This compound can be used in studies to understand its interaction with biological macromolecules.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
“N-(3-{[7-methyl-3-(morpholin-4-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetamide” is a complex organic compound that contains several functional groups and structural motifs that are common in biologically active molecules .
Indole derivatives
The 1,8-naphthyridin-4-yl motif in the molecule is a type of indole derivative. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which could make them useful in developing new therapeutic agents .
Morpholine derivatives
The morpholine-4-carbonyl motif is a type of morpholine derivative. Morpholine and its derivatives are used as base catalysts for the generation of polyurethanes and other reactions .
Acetamide derivatives
The acetamide motif is a common feature in many biologically active compounds. For example, certain N-phenylacetamide sulphonamides have been found to exhibit good analgesic activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetamide typically involves multiple steps, including the formation of the naphthyridine core, the introduction of the morpholine ring, and the attachment of the acetamide group. Common synthetic routes may involve:
Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Morpholine Ring: This step may involve nucleophilic substitution reactions where a morpholine derivative is introduced.
Attachment of the Acetamide Group: This can be done through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-{[7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-{[7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetamide
- N-(3-{[7-methyl-3-(piperidine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetamide
Uniqueness
N-(3-{[7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetamide is unique due to its specific structural features, such as the presence of both a morpholine ring and a naphthyridine core. These features may confer unique biological activities and chemical reactivity compared to similar compounds.
Propriétés
IUPAC Name |
N-[3-[[7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-14-6-7-18-20(26-17-5-3-4-16(12-17)25-15(2)28)19(13-23-21(18)24-14)22(29)27-8-10-30-11-9-27/h3-7,12-13H,8-11H2,1-2H3,(H,25,28)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWNWGYMLYIZPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC=C3)NC(=O)C)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[(1S)-1-Amino-2,2,2-trifluoroethyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B2550801.png)



![2-cyclopropyl-N,4-dimethyl-N-[(1-methylpiperidin-3-yl)methyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2550809.png)
![2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2550810.png)
![(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B2550812.png)
![potassium 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate](/img/structure/B2550814.png)
![6-(4-Chlorophenyl)-2-[1-(pyrimidin-2-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2550815.png)
![3-(2-chlorophenyl)-5-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)isoxazole-4-carboxamide](/img/structure/B2550818.png)


![ethyl 4-[3-amino-1-(trifluoromethyl)propoxy]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2550823.png)
